Predicted Lipophilicity (XLogP3) Shows a Strategic 0.3-Log Unit Increase Over the Unsubstituted Parent Amidine
The target compound exhibits a computed XLogP3 of 1.6, which is 0.3 log units higher than that of the unsubstituted cyclohexanecarboximidamide (XLogP3 1.3) [1][2]. In terms of Lipinski's Rule of Five, this represents a meaningful shift in lipophilicity, placing the 4-methyl analog in a more favorable range for passive membrane permeability without exceeding the typical logP threshold of 5. This fine-tuning is lost when substituting the 4-methyl group with a hydrogen, making the target compound a distinct entity in any structure-activity relationship (SAR) exploration.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | Cyclohexanecarboximidamide (unsubstituted parent): XLogP3 = 1.3 |
| Quantified Difference | ΔXLogP3 = +0.3 |
| Conditions | PubChem-computed property, XLogP3 algorithm v3.0 |
Why This Matters
This quantifies a deliberate lipophilicity adjustment critical for CNS drug design, where logP values between 1 and 3 are often targeted for optimal blood-brain barrier penetration.
- [1] 4-Methylcyclohexane-1-carboximidamide. PubChem CID 59768307. XLogP3-AA: 1.6. View Source
- [2] Cyclohexanecarboximidamide. PubChem CID 193051. XLogP3-AA: 1.3. View Source
